molecular formula C9H12ClN3 B1340913 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 853789-10-3

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No. B1340913
M. Wt: 197.66 g/mol
InChI Key: HFHWHWCRHSKBOZ-UHFFFAOYSA-N
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Description

The compound 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is closely related to a class of compounds that feature a benzimidazole moiety linked to an ethane structure. These compounds have been the subject of various studies due to their interesting structural and chemical properties. For instance, the crystal structure of a similar compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, has been determined using X-ray diffraction, revealing a relatively flat molecular conformation due to the anti conformations of the –CH2– groups .

Synthesis Analysis

The synthesis of related benzimidazole compounds has been reported in the literature. For example, 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol and its derivatives are synthesized from tartaric acid, indicating a potential route for the synthesis of similar compounds . Additionally, the synthesis of various benzimidazole derivatives and their palladium complexes has been characterized by elemental analysis and spectroscopic techniques, suggesting a methodology that could be adapted for the synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride crystallizes in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonding . This indicates that 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride may also exhibit interesting structural features, such as hydrogen bonding, which could be elucidated through similar crystallographic studies.

Chemical Reactions Analysis

The reactivity of benzimidazole compounds can be inferred from their interactions with transition metals. The ligand 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol forms complexes with transition metals like copper(II) and nickel(II), showing different coordination geometries and reactivity based on the metal center and the state of protonation . This suggests that 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride could also form complexes with metals, potentially leading to a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized using various spectroscopic techniques. For example, the spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride includes mass, FT-IR, and NMR spectroscopy . The influence of substituents on the benzene ring, such as methyl, chloro, and nitro groups, has been shown to affect the melting point, solubility, and acidity of these compounds . Additionally, DFT calculations have been used to study the optimized geometrical structure and vibrational frequencies of 2-chloromethyl-1H-benzimidazole hydrochloride . These studies provide a foundation for understanding the physical and chemical properties of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

Scientific Research Applications

DNA Interaction and Staining

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property makes them useful for fluorescent DNA staining, essential for cell biology research, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives exhibit a broad range of biological activities due to their structural resemblance to naturally occurring nitrogenous bases like purines. This makes them promising candidates for anticancer research, acting through various mechanisms such as intercalation, alkylating agents, topoisomerase inhibitors, and tubulin inhibitors (Akhtar et al., 2019).

Fungicidal and Anthelmintic Applications

Benzimidazole fungicides are specific inhibitors of microtubule assembly, binding to tubulin molecules. This action makes them effective against fungal diseases in agriculture and certain parasitic worms in veterinary medicine. Their mode of action and biological impact have been extensively researched, providing insights into the development of new fungicides and anthelmintic drugs (Davidse, 1986).

Therapeutic Potential in Neurological Disorders

The neuroprotective effects of benzimidazole derivatives have shown promising outcomes in managing various neurodegenerative disorders. This therapeutic potential is attributed to the versatile chemical behavior of the benzimidazole scaffold, making it a key focus for developing molecules to treat such conditions (Krishnendu et al., 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWHWCRHSKBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

CAS RN

74461-35-1
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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